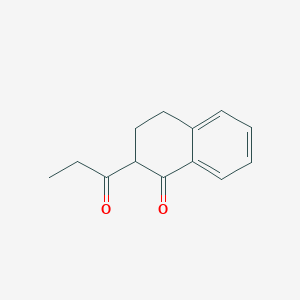

2-Propanoyl-1,2,3,4-tetrahydronaphthalen-1-one

Beschreibung

2-Propanoyl-1,2,3,4-tetrahydronaphthalen-1-one is a ketone derivative of tetrahydronaphthalene (tetralin), featuring a propanoyl (CH₂CH₂CO-) substituent at the C2 position of the partially hydrogenated naphthalene ring. This compound belongs to the class of bicyclic ketones, which are of interest in organic synthesis, pharmaceutical intermediates, and materials science.

Eigenschaften

Molekularformel |

C13H14O2 |

|---|---|

Molekulargewicht |

202.25 g/mol |

IUPAC-Name |

2-propanoyl-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C13H14O2/c1-2-12(14)11-8-7-9-5-3-4-6-10(9)13(11)15/h3-6,11H,2,7-8H2,1H3 |

InChI-Schlüssel |

RPFZFVUKQMJQBZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C1CCC2=CC=CC=C2C1=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanoyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the Friedel-Crafts acylation of 1,2,3,4-tetrahydronaphthalene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of 2-Propanoyl-1,2,3,4-tetrahydronaphthalen-1-one follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-Propanoyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols.

Substitution: Results in various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-Propanoyl-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Propanoyl-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Data for Tetrahydronaphthalenone Derivatives

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups :

- The 6-methoxy derivative (electron-donating) exhibits a higher melting point (77–80°C) compared to the 2-acetyl analog (55–57°C), likely due to enhanced crystal packing from methoxy-induced polarity .

- The 2-fluoro derivative’s lower molecular weight (164.18 vs. 188.22 for 2-acetyl) reflects the compact fluorine substituent, which may improve volatility for industrial applications .

Steric and Hydrophobic Effects :

Biologische Aktivität

2-Propanoyl-1,2,3,4-tetrahydronaphthalen-1-one is a naphthalenone derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2-Propanoyl-1,2,3,4-tetrahydronaphthalen-1-one can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H14O |

| Molecular Weight | 198.25 g/mol |

| IUPAC Name | 2-Propanoyl-1,2,3,4-tetrahydronaphthalen-1-one |

| CAS Number | 1249300-05-7 |

The biological activity of 2-Propanoyl-1,2,3,4-tetrahydronaphthalen-1-one is primarily attributed to its interaction with various molecular targets. Research indicates that this compound may exert its effects through:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Properties : Exhibits activity against various microbial strains, suggesting potential as an antimicrobial agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-Propanoyl-1,2,3,4-tetrahydronaphthalen-1-one. In vitro assays demonstrated significant inhibitory effects against a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Candida albicans | 12 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antifungal Activity

The compound also exhibits promising antifungal properties. A study reported the following MIC values against various fungal strains:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Aspergillus niger | 20 µg/mL |

| Candida glabrata | 15 µg/mL |

| Fusarium oxysporum | 25 µg/mL |

These results indicate that 2-Propanoyl-1,2,3,4-tetrahydronaphthalen-1-one could be effective in treating fungal infections.

Case Studies

A notable case study involved the synthesis and evaluation of various analogs of naphthalenone derivatives. The study aimed to enhance the biological activity by modifying the substituents on the naphthalene ring. Results indicated that certain modifications led to improved potency against both bacterial and fungal strains.

Study Highlights:

- Objective : To evaluate structure-activity relationships (SAR) of naphthalenone derivatives.

- Methodology : Synthesis of analogs followed by antimicrobial testing.

- Results : Identified key structural features that enhance biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.